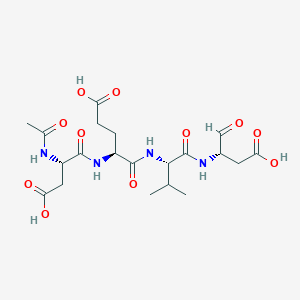

Ac-DEVD-CHO

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ac-DEVD-CHO as a Caspase-3 Inhibitor: A Technical Guide

Introduction

Ac-DEVD-CHO, also known as N-Acetyl-Asp-Glu-Val-Asp-CHO, is a synthetic, cell-permeable tetrapeptide aldehyde that functions as a potent and reversible inhibitor of caspase-3.[1][2] It is a critical tool for researchers studying apoptosis, or programmed cell death. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins that leads to the characteristic morphological and biochemical changes of apoptosis.[3][4] The Ac-DEVD-CHO sequence is designed to mimic the DEVD (Asp-Glu-Val-Asp) cleavage site in one of caspase-3's primary substrates, PARP (poly (ADP-ribose) polymerase).[5] This competitive inhibitor is widely used to investigate the downstream events of caspase-3 activation and to explore the therapeutic potential of inhibiting apoptosis in various disease models.[1][5]

Mechanism of Action

Ac-DEVD-CHO acts as a competitive inhibitor by targeting the active site of caspase-3. The tetrapeptide sequence (DEVD) is recognized and binds to the substrate-binding pocket of the enzyme. The aldehyde group (-CHO) at the C-terminus then forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue of the caspase.[1] This interaction effectively blocks the enzyme's catalytic activity, preventing it from cleaving its natural substrates and thereby halting the apoptotic cascade. While highly potent against caspase-3, it also exhibits inhibitory activity against other caspases, particularly caspase-7.[1][6]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of Ac-DEVD-CHO have been characterized against various members of the caspase family. The data below is compiled from multiple studies.

| Caspase Target | Inhibition Constant (Ki) | IC50 |

| Caspase-3 | 0.23 nM[1][7][8] | 0.016 µM[7] |

| Caspase-7 | 1.6 nM[1][8] | - |

| Caspase-8 | 0.92 nM[6] | - |

| Caspase-1 | 18 nM[6] | - |

| Caspase-2 | 1.7 µM[8] | - |

| Caspase-6 | 31 nM[6] | - |

| Caspase-9 | 60 nM[6] | - |

| Caspase-10 | 12 nM[6] | - |

Signaling Pathways and Inhibition

Apoptosis is executed through distinct but interconnected signaling pathways that converge on the activation of executioner caspases like caspase-3.

Caption: Caspase-3 activation pathways and point of inhibition by Ac-DEVD-CHO.

Experimental Protocols

In Vitro Spectrofluorometric Caspase-3 Activity Assay

This protocol details the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate and demonstrates its inhibition by Ac-DEVD-CHO.[5]

A. Materials

-

Cells (apoptotic and non-apoptotic controls)

-

Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi)[5]

-

Protease Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[5]

-

Caspase-3 Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin)

-

Caspase-3 Inhibitor: Ac-DEVD-CHO

-

96-well plate (black, for fluorescence)

-

Spectrofluorometer

B. Cell Lysate Preparation

-

Induce apoptosis in the desired cell population using a known method (e.g., treatment with staurosporine or anti-Fas antibody). Prepare a parallel culture of non-apoptotic (untreated) cells.

-

For suspension cells, pellet by centrifugation and wash once with cold PBS. For adherent cells, wash the monolayer with cold PBS.

-

Lyse the cells by adding Cell Lysis Buffer (e.g., at a concentration of ~2 million cells/mL) and incubating on ice for 10-15 minutes.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) for the protease assay. Determine protein concentration using a standard method (e.g., BCA assay).

C. Protease Assay Procedure

-

Prepare reaction mixtures in a 96-well plate. For each sample, prepare three wells:

-

Sample: Cell lysate + Ac-DEVD-AMC

-

Inhibited Sample: Cell lysate + Ac-DEVD-AMC + Ac-DEVD-CHO

-

Blank: Lysis buffer only + Ac-DEVD-AMC

-

-

To each well, add Protease Assay Buffer to a final volume of 100 µL.

-

Add 10-50 µg of cell lysate protein to the designated wells. The optimal amount should be determined empirically.[5]

-

Add Ac-DEVD-CHO to the "Inhibited Sample" wells to a final concentration of ~100 nM.[5]

-

Initiate the reaction by adding Ac-DEVD-AMC to all wells to a final concentration of 20-50 µM.[5][9]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]

D. Data Interpretation

-

High fluorescence in the "Sample" from apoptotic cells indicates caspase-3 activity and cleavage of the Ac-DEVD-AMC substrate, releasing free AMC.

-

Low fluorescence in the "Inhibited Sample" demonstrates the specific inhibition of caspase-3 by Ac-DEVD-CHO.[5]

-

Non-apoptotic cell lysates should show minimal fluorescence.

Caption: Experimental workflow for the in vitro caspase-3 activity assay.

Cell-Based Apoptosis Inhibition Assay via Hoechst Staining

This protocol assesses the ability of Ac-DEVD-CHO to prevent the nuclear condensation characteristic of apoptosis in cultured cells.

A. Materials

-

Cells cultured on glass coverslips or in optical-quality plates

-

Apoptosis-inducing agent

-

Ac-DEVD-CHO inhibitor

-

Hoechst 33342 or 33258 stain

-

Phosphate Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope

B. Procedure

-

Seed cells and allow them to adhere overnight.

-

Pre-treat the cells designated for inhibition with Ac-DEVD-CHO (e.g., 10-100 µM) for 1-2 hours.[7][10]

-

Induce apoptosis in both the pre-treated and a non-pre-treated set of cells. Maintain an untreated, non-apoptotic control group.

-

Incubate for the required time for apoptosis to occur (e.g., 4-24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash again twice with PBS.

-

Stain the cells with Hoechst dye (e.g., 10 µM in PBS) for 15 minutes at room temperature, protected from light.[10]

-

Wash a final time with PBS.

-

Mount the coverslips onto slides or view the plate directly using a fluorescence microscope.

C. Data Interpretation

-

Healthy cells: Nuclei will be large, round, and diffusely stained.

-

Apoptotic cells: Nuclei will be condensed, fragmented, and brightly stained.

-

Inhibitor-treated cells: A significant reduction in the number of cells with condensed/fragmented nuclei compared to the apoptosis-induced group indicates successful inhibition of apoptosis by Ac-DEVD-CHO.[7] The number of apoptotic nuclei can be counted and quantified as a percentage of the total cell count.[10]

References

- 1. stemcell.com [stemcell.com]

- 2. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 3. Caspase 3 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Ac-DEVD-CHO: A Technical Guide to a Potent Synthetic Tetrapeptide Inhibitor of Caspase-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-DEVD-CHO, a synthetic tetrapeptide inhibitor widely utilized in apoptosis research. We will delve into its mechanism of action, specificity, and applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action and Specificity

Ac-DEVD-CHO, or N-Acetyl-Asp-Glu-Val-Asp-CHO, is a potent, reversible, and competitive inhibitor of caspase-3.[1][2] Its design is based on the amino acid sequence DEVD, which is the recognition and cleavage site for caspase-3 in one of its key substrates, poly (ADP-ribose) polymerase (PARP).[3][4] The aldehyde group (-CHO) on the C-terminal aspartate residue interacts with the active site cysteine of caspase-3, effectively blocking its proteolytic activity.[1]

Caspase-3 is a critical executioner caspase in the apoptotic cascade, responsible for the cleavage of numerous cellular proteins that leads to the morphological and biochemical hallmarks of programmed cell death.[5] Its activation can be triggered by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[6] In both pathways, initiator caspases (like caspase-8 and caspase-9) activate effector caspases, including caspase-3.[5][7]

While Ac-DEVD-CHO is a potent inhibitor of caspase-3, it also exhibits inhibitory activity against other caspases, particularly other group II caspases like caspase-7.[1][8] However, it shows significantly higher selectivity for caspase-3.[9]

Quantitative Inhibitory Activity

The potency of Ac-DEVD-CHO has been quantified through various studies, primarily reporting the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the inhibitor's efficacy.

| Parameter | Value | Target Caspase(s) | Reference |

| IC50 | 0.016 µM | Caspase-3 | [9] |

| Ki | 0.23 nM (230 pM) | Caspase-3 | [1][9][10] |

| Ki | 1.6 nM | Caspase-7 | [1] |

| Ki | 1.7 µM | Caspase-2 (weak inhibition) | [8] |

Signaling Pathways in Apoptosis

The following diagrams illustrate the central role of caspase-3 in the intrinsic and extrinsic apoptotic pathways and how Ac-DEVD-CHO intervenes.

Experimental Protocols

Ac-DEVD-CHO is a crucial tool in a variety of experimental settings to investigate the role of caspase-3 in apoptosis. Below are detailed protocols for common assays.

In Vitro Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3 in cell lysates by detecting the cleavage of a fluorogenic substrate. The inclusion of Ac-DEVD-CHO serves as a specific inhibitor to confirm that the observed activity is due to caspase-3 or related caspases.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[3]

-

Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[3]

-

Caspase-3 substrate, fluorogenic (e.g., Ac-DEVD-AMC)

-

Ac-DEVD-CHO (stock solution in DMSO)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometer (spectrofluorometer) with excitation at ~380 nm and emission at ~460 nm[3]

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Induce apoptosis by treating cells with the chosen agent for the appropriate duration. Include an untreated control group.

-

-

Cell Lysate Preparation:

-

For adherent cells, wash with ice-cold PBS and then lyse by adding Cell Lysis Buffer.

-

For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Caspase-3 Activity Assay:

-

In a 96-well black microplate, prepare the following reaction mixtures for each sample:

-

Sample: Cell lysate, Protease Assay Buffer, and Ac-DEVD-AMC substrate.

-

Inhibitor Control: Cell lysate, Protease Assay Buffer, Ac-DEVD-AMC substrate, and Ac-DEVD-CHO.

-

Blank: Protease Assay Buffer and Ac-DEVD-AMC substrate (no lysate).

-

-

Typical final concentrations are 20-50 µM for the substrate and 100 nM for Ac-DEVD-CHO.[3] The amount of cell lysate should be optimized for the specific cell type and experimental conditions.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[3]

-

The fluorescence intensity is proportional to the amount of AMC released, which reflects the caspase-3 activity.

-

-

Data Analysis:

-

Subtract the blank reading from all samples.

-

Compare the fluorescence of the induced samples to the untreated controls.

-

The inhibitor control should show significantly reduced fluorescence, confirming the specificity of the assay for DEVD-cleaving caspases.

-

In Vivo Inhibition of Apoptosis

Ac-DEVD-CHO can be administered to animal models to investigate the role of caspase-3 in various pathological conditions.

Example Application: Retinal Degeneration in Mice

-

Animal Model: C3H mice with hereditary retinitis pigmentosa.[9]

-

Treatment: Intraperitoneal (i.p.) injection of Ac-DEVD-CHO (e.g., 2 mg/kg body weight) or saline as a control.[9]

-

Dosing Schedule: Injections every other day starting from a specific age (e.g., 8 days of age).[9]

-

Endpoint Analysis:

-

Histological analysis of retinal sections to assess photoreceptor cell apoptosis.

-

TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.

-

Western blotting of retinal extracts to measure levels of cleaved caspase-3 and other apoptotic markers.

-

-

Expected Outcome: Treatment with Ac-DEVD-CHO is expected to reduce photoreceptor cell apoptosis and delay retinal degeneration compared to the control group.[9]

Applications in Research and Drug Development

Ac-DEVD-CHO is an indispensable tool for:

-

Elucidating Apoptotic Pathways: Confirming the involvement of caspase-3 in various cell death models.

-

Identifying Upstream Regulators: Investigating the signaling events that lead to caspase-3 activation.

-

Screening for Novel Therapeutics: Used as a positive control in assays designed to identify new apoptosis inhibitors or inducers.

-

Validating Drug Targets: Determining if inhibition of caspase-3 is a viable therapeutic strategy for diseases characterized by excessive apoptosis (e.g., neurodegenerative diseases, ischemic injury).[8]

Conclusion

Ac-DEVD-CHO remains a cornerstone reagent in the study of apoptosis. Its high potency and selectivity for caspase-3, combined with its utility in a wide range of in vitro and in vivo experimental systems, make it an invaluable tool for researchers and drug development professionals seeking to understand and manipulate the complex process of programmed cell death. This guide provides a foundational understanding and practical protocols to effectively utilize this inhibitor in your research endeavors.

References

- 1. stemcell.com [stemcell.com]

- 2. biotium.com [biotium.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase 3 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. selleckchem.com [selleckchem.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Binding Affinity of Ac-DEVD-CHO with Caspase-3

This guide provides a comprehensive overview of the binding characteristics of the tetrapeptide aldehyde inhibitor, Ac-DEVD-CHO, to its target enzyme, caspase-3. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on apoptosis and related therapeutic areas.

Introduction to Caspase-3 and Ac-DEVD-CHO

Caspase-3 is a critical executioner enzyme in the apoptotic pathway, responsible for the proteolytic cleavage of numerous cellular proteins, leading to the dismantling of the cell.[1][2] It is synthesized as an inactive zymogen (procaspase-3) and is activated by initiator caspases, such as caspase-8 and caspase-9, through proteolytic processing.[1][2][3] Given its central role in programmed cell death, caspase-3 is a significant target for therapeutic intervention in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.[3]

Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-aldehyd) is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-3.[4][5] Its sequence, DEVD, is derived from the cleavage site of a key caspase-3 substrate, poly (ADP-ribose) polymerase (PARP).[6] This mimicry allows it to specifically target the active site of caspase-3, making it an invaluable tool for studying the functional roles of this enzyme.

Quantitative Binding Affinity Data

Ac-DEVD-CHO exhibits a high binding affinity for Group II caspases, particularly caspase-3 and caspase-7. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity and more potent inhibition.

| Parameter | Caspase-3 | Caspase-7 | Other Caspases | Reference |

| Ki (Inhibition Constant) | 0.2 nM - 1.3 nM | 0.3 nM - 4.48 nM | Caspase-2: 1.7 µM; Caspase-8: 0.597 nM; Caspase-9: 1.35 nM | [4][5][7][8][9][10] |

| IC50 | 4.19 nM | 19.7 nM | - | [8] |

Note: Ki and IC50 values can vary slightly between studies due to different experimental conditions, buffer compositions, and enzyme/substrate concentrations.

Mechanism of Inhibition and Structural Basis

Ac-DEVD-CHO functions as a competitive, reversible inhibitor. The aldehyde group on the C-terminus of the peptide forms a covalent but reversible thiohemiacetal linkage with the catalytic cysteine residue (Cys-163) in the caspase-3 active site.[3][4] The active site, which also contains a critical histidine residue (His-121), has a high specificity for cleaving peptide bonds C-terminal to an aspartic acid residue.[1][3]

The specificity of Ac-DEVD-CHO is largely determined by the interactions between its peptide sequence and the corresponding subsites (S1-S4) of the caspase-3 active site:

-

S1 Pocket: Accommodates the P1 Aspartate (D) residue, which is an exclusive requirement for binding.[11]

-

S2 Pocket: A nonpolar pocket that prefers small hydrophobic residues like the P2 Valine (V).[11]

-

S3 Pocket: A plastic site that can accommodate the P3 Glutamate (E).[9][11]

-

S4 Pocket: Binds the P4 Aspartate (D), contributing to the inhibitor's specificity.[11]

Binding of the inhibitor induces a conformational change in the enzyme, which stabilizes the active site loops, effectively blocking substrate access.[3]

Caspase-3 Activation Signaling Pathway

Caspase-3 is activated via two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, including caspase-3.[1][12]

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]

- 4. stemcell.com [stemcell.com]

- 5. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

Ac-DEVD-CHO and its Interaction with the PARP Cleavage Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases responsible for executing apoptosis is the caspases (cysteine-aspartic proteases). Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a multitude of cellular proteins, ultimately leading to the dismantling of the cell. One of the most prominent substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme pivotal for DNA repair and the maintenance of genomic integrity.[1][2][3] The cleavage of PARP by caspase-3 is a hallmark of apoptosis.[4][5]

This technical guide provides an in-depth exploration of Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-3.[6] We will delve into its mechanism of action, its specific interaction with the PARP cleavage site, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its application in research.

Ac-DEVD-CHO: Mechanism of Action

Ac-DEVD-CHO, also known as N-Ac-Asp-Glu-Val-Asp-CHO, is a synthetic tetrapeptide that mimics the DEVD (Asp-Glu-Val-Asp) amino acid sequence.[7][8][9] This sequence is the specific recognition and cleavage site for caspase-3 on its substrate, PARP.[10] The inhibitor's aldehyde group (-CHO) interacts with the active site cysteine of caspase-3, leading to a reversible inhibition of its proteolytic activity.[6] This competitive inhibition prevents caspase-3 from cleaving its natural substrates, including PARP, thereby blocking the downstream events of apoptosis.[7]

The specificity of Ac-DEVD-CHO for group II caspases, particularly caspase-3 and caspase-7, makes it an invaluable tool for studying the specific roles of these enzymes in the apoptotic cascade.[6][11]

The Apoptotic Signaling Pathway and PARP Cleavage

The activation of caspase-3 is a central event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of apoptosis.[12]

-

Extrinsic Pathway: Initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors, leading to the activation of initiator caspase-8. Activated caspase-8 can then directly cleave and activate caspase-3.[12]

-

Intrinsic Pathway: Triggered by cellular stress, this pathway leads to the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and ATP, forms the apoptosome, which recruits and activates initiator caspase-9. Activated caspase-9 then proceeds to cleave and activate caspase-3.[12]

Once activated, caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[5][13][14] This cleavage is thought to have several consequences:

-

Inactivation of DNA Repair: The cleavage of PARP prevents its ability to repair DNA damage, thus conserving cellular energy (NAD+ and ATP) that would otherwise be depleted by PARP's enzymatic activity in response to DNA fragmentation during apoptosis.[1][15]

-

Promotion of Apoptosis: The 24 kDa fragment can remain bound to DNA, potentially inhibiting other DNA repair enzymes, while the 89 kDa fragment is released from the nucleus.[16][17]

The following diagram illustrates the central role of caspase-3 in the apoptotic pathway and its cleavage of PARP.

Caption: Caspase-3 activation and PARP cleavage pathway.

Quantitative Data: Inhibitory Potency of Ac-DEVD-CHO

Ac-DEVD-CHO is a highly potent inhibitor of group II caspases. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating stronger inhibition. The half-maximal inhibitory concentration (IC50) is the concentration of inhibitor required to reduce enzyme activity by 50%.

| Enzyme Target | Inhibitor Constant (Ki) | Reference(s) |

| Caspase-3 | 0.23 nM | [6] |

| Caspase-3 | 230 pM (0.23 nM) | [11][18] |

| Caspase-7 | 1.6 nM | [6] |

| Caspase-2 | 1.7 µM | [11] |

Note: Ki and IC50 values can vary depending on experimental conditions. The Ki is an absolute value, while the IC50 is dependent on factors such as substrate concentration.[19][20]

Experimental Protocols

In Vitro Caspase-3 Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate, such as Ac-DEVD-AMC, and the assessment of inhibition by Ac-DEVD-CHO.[10]

Materials:

-

Apoptotic and non-apoptotic cell lysates

-

Ac-DEVD-AMC (Caspase-3 substrate)

-

Ac-DEVD-CHO (Caspase-3 inhibitor)

-

Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well microplate

-

Fluorometer (Excitation: 380 nm, Emission: 430-460 nm)

Procedure:

-

Prepare Cell Lysates: Induce apoptosis in your target cells using a known stimulus. Prepare cell lysates from both treated (apoptotic) and untreated (non-apoptotic) cells.

-

Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:

-

Negative Control: Protease Assay Buffer + non-apoptotic cell lysate + Ac-DEVD-AMC

-

Positive Control: Protease Assay Buffer + apoptotic cell lysate + Ac-DEVD-AMC

-

Inhibition: Protease Assay Buffer + apoptotic cell lysate + Ac-DEVD-CHO (pre-incubated for 10-15 minutes) + Ac-DEVD-AMC

-

-

Incubate: Incubate the plate at 37°C, protected from light.

-

Measure Fluorescence: Measure the fluorescence intensity at regular intervals using a fluorometer. The release of free AMC upon substrate cleavage results in a fluorescent signal.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the caspase-3 activity. Compare the rates between the different conditions to determine the extent of inhibition by Ac-DEVD-CHO.

Caption: Workflow for in vitro caspase-3 activity assay.

Western Blot Analysis of PARP Cleavage

This protocol outlines the detection of PARP cleavage in apoptotic cells by Western blotting, a key method to confirm the efficacy of Ac-DEVD-CHO in preventing this hallmark of apoptosis.

Materials:

-

Cells treated with an apoptotic stimulus +/- Ac-DEVD-CHO

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the apoptotic stimulus in the presence or absence of Ac-DEVD-CHO. Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: The full-length PARP will appear as a band at ~116 kDa, while the cleaved fragment will be detected at ~89 kDa. The presence of the 89 kDa band indicates PARP cleavage and apoptosis. A reduction in this band in the Ac-DEVD-CHO-treated samples confirms its inhibitory effect.

Conclusion

Ac-DEVD-CHO is a powerful and specific tool for the investigation of apoptosis. Its ability to reversibly inhibit caspase-3 by mimicking the PARP cleavage site allows researchers to dissect the intricate signaling pathways of programmed cell death. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for its effective use in the laboratory. By understanding and utilizing Ac-DEVD-CHO, scientists and drug development professionals can further unravel the mechanisms of apoptosis and explore potential therapeutic interventions for a wide range of diseases where this process is dysregulated.

References

- 1. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]

- 2. mdpi.com [mdpi.com]

- 3. DNA Excision Repair and DNA Damage-Induced Apoptosis Are Linked to Poly(ADP-Ribosyl)ation but Have Different Requirements for p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly (ADP-ribose) polymerase cleavage monitored in situ in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. biotium.com [biotium.com]

- 8. abpbio.com [abpbio.com]

- 9. thomassci.com [thomassci.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of antibodies specific for the caspase cleavage site on poly(ADP-ribose) polymerase: specific detection of apoptotic fragments and mapping of the necrotic fragments of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 20. IC50 - Wikipedia [en.wikipedia.org]

The Role of Ac-DEVD-CHO in Elucidating Downstream Events of Caspase-3 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key executioner in this intricate cascade is Caspase-3, a cysteine-aspartic protease. Once activated, Caspase-3 orchestrates the dismantling of the cell by cleaving a specific set of cellular proteins. Understanding the precise downstream events following Caspase-3 activation is paramount for research in numerous fields, including oncology, neurodegenerative diseases, and immunology.

Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde, serves as a potent, reversible, and competitive inhibitor of Caspase-3 and the closely related Caspase-7.[1] Its sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site in one of the key substrates of Caspase-3, Poly (ADP-ribose) polymerase (PARP).[1][2] This specificity makes Ac-DEVD-CHO an invaluable tool for dissecting the apoptotic pathway, allowing researchers to inhibit Caspase-3 activity and thereby investigate the functional consequences of blocking its downstream targets. This technical guide provides an in-depth overview of Ac-DEVD-CHO, its mechanism of action, and its application in studying the downstream sequelae of Caspase-3 activation.

Mechanism of Action of Ac-DEVD-CHO

Ac-DEVD-CHO acts as a transition-state analog inhibitor. The aldehyde group of Ac-DEVD-CHO forms a reversible covalent bond with the active site cysteine residue of Caspase-3, effectively blocking its catalytic activity. This prevents the cleavage of downstream substrates and the progression of the apoptotic cascade. While highly potent against Caspase-3, it's important to note that Ac-DEVD-CHO can also inhibit other caspases, albeit with lower efficiency.

Quantitative Data: Inhibitory Profile of Ac-DEVD-CHO

The efficacy of Ac-DEVD-CHO as a Caspase-3 inhibitor has been quantified through various studies, primarily determining its Inhibitory Constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency.

| Parameter | Caspase-3 | Caspase-7 | Caspase-2 | Reference |

| Ki | 0.2 nM - 1.3 nM | 0.3 nM | 1.7 µM | [3][4] |

| IC50 | ~59.1 nM | - | - | [5] |

Table 1: Inhibitory Constants of Ac-DEVD-CHO for Various Caspases. This table summarizes the reported Ki and IC50 values, demonstrating the high potency of Ac-DEVD-CHO for Caspase-3 and Caspase-7.

The functional consequence of this inhibition is a dose-dependent reduction in the hallmarks of apoptosis.

| Downstream Event | Cell Type | Treatment | Ac-DEVD-CHO Concentration | Observed Effect | Reference |

| Apoptosis | Rat Lens Epithelial Cells | H2O2 | Not Specified | Blocked cell apoptosis | [6] |

| PARP Cleavage | HT-29 Colon Cancer Cells | Cyclo(Phe-Pro) | Not Specified | Blocked PARP cleavage | [7] |

| DNA Fragmentation | B14 Hamster Fibroblasts | Doxorubicin | 100 µM | Inhibited DNA fragmentation | [8] |

| Caspase-3-like Activity | Petunia Pollen Tubes | Self-incompatibility | 0.25 mM | Sharp decrease in activity | [9] |

Table 2: In Vitro Effects of Ac-DEVD-CHO on Downstream Apoptotic Events. This table provides examples of the inhibitory effects of Ac-DEVD-CHO on key downstream events of Caspase-3 activation in different experimental systems.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of Caspase-3 in apoptosis and a typical experimental workflow for investigating its downstream events using Ac-DEVD-CHO.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments utilizing Ac-DEVD-CHO. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Caspase-3 Activity Assay

This assay measures the enzymatic activity of Caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Ac-DEVD-CHO (Caspase-3 inhibitor)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Induce apoptosis using the chosen agent. For inhibitor control wells, pre-incubate cells with an optimized concentration of Ac-DEVD-CHO (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in Cell Lysis Buffer on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

-

Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume with Assay Buffer to 50 µL.

-

Substrate Addition: Add 50 µL of 2X Caspase-3 substrate solution (e.g., 100 µM Ac-DEVD-AMC in Assay Buffer) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Compare the fluorescence intensity of treated samples with and without Ac-DEVD-CHO to determine the extent of Caspase-3 inhibition.

Western Blot for PARP Cleavage

This method visualizes the inhibition of PARP cleavage by Ac-DEVD-CHO.

Materials:

-

Cell lysates prepared as in the Caspase-3 activity assay.

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms) (e.g., 1:1000 dilution)[10]

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate 20-40 µg of protein from each cell lysate by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Compare the intensity of the cleaved PARP band (89 kDa) in samples treated with the apoptosis inducer alone versus those co-treated with Ac-DEVD-CHO. The full-length PARP band is approximately 116 kDa.[2][11]

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]

Materials:

-

Cells grown on coverslips or slides

-

Apoptosis-inducing agent

-

Ac-DEVD-CHO

-

4% Paraformaldehyde in PBS (for fixation)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the apoptosis-inducing agent with or without pre-incubation with Ac-DEVD-CHO.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells on ice for 2 minutes.

-

TUNEL Staining: Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Washing: Wash the cells with PBS.

-

Counterstaining: Stain the nuclei with DAPI or Hoechst.

-

Mounting and Visualization: Mount the coverslips and visualize under a fluorescence microscope.

-

Quantification: Quantify the percentage of TUNEL-positive cells (exhibiting fluorescence from the labeled dUTPs) in different treatment groups.[13]

Conclusion

Ac-DEVD-CHO is an indispensable tool for researchers investigating the intricate signaling cascades of apoptosis. Its high potency and specificity for Caspase-3 allow for the targeted inhibition of this key executioner enzyme. By blocking Caspase-3 activity, scientists can effectively dissect the downstream events, from the cleavage of specific substrates like PARP to the ultimate demise of the cell through DNA fragmentation. The experimental protocols and data presented in this guide provide a solid foundation for utilizing Ac-DEVD-CHO to unravel the complexities of programmed cell death, paving the way for advancements in both basic research and the development of novel therapeutics.

References

- 1. biotium.com [biotium.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rcsb.org [rcsb.org]

- 5. Caspase-7 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. TUNEL assay - Wikipedia [en.wikipedia.org]

- 13. opentrons.com [opentrons.com]

Ac-DEVD-CHO: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Applications of a Potent Caspase-3/7 Inhibitor

Introduction

Ac-DEVD-CHO, also known as N-Acetyl-Asp-Glu-Val-Asp-aldehyde, is a synthetic tetrapeptide that acts as a potent, reversible inhibitor of caspase-3 and caspase-7.[1][2] These caspases are critical executioner enzymes in the apoptotic signaling cascade, responsible for the cleavage of key cellular proteins and the ultimate demise of the cell. By mimicking the DEVD peptide sequence recognized by caspase-3, Ac-DEVD-CHO effectively blocks its proteolytic activity.[3] This property makes it an invaluable tool for researchers studying the mechanisms of apoptosis and a potential therapeutic agent for diseases characterized by excessive programmed cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of Ac-DEVD-CHO.

Chemical Structure and Properties

Ac-DEVD-CHO is a well-characterized peptide aldehyde with a defined chemical structure and a consistent set of physicochemical properties.

Table 1: Chemical Identifiers for Ac-DEVD-CHO

| Identifier | Value |

| IUPAC Name | (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid[4] |

| CAS Number | 169332-60-9[4][5] |

| Molecular Formula | C₂₀H₃₀N₄O₁₁[4] |

| SMILES | CC(C)--INVALID-LINK--O)C=O">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C |

| InChI Key | UMBVAPCONCILTL-MRHIQRDNSA-N[4] |

| PubChem CID | 644345 |

Table 2: Physicochemical Properties of Ac-DEVD-CHO

| Property | Value |

| Molecular Weight | 502.47 g/mol [5] |

| Appearance | White to off-white solid[4] |

| Purity | ≥95% |

| Solubility | DMSO: ≥25 mg/mLDMF: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL |

| Storage | Store at -20°C. Stable for at least 4 years at -20°C.[6] |

Mechanism of Action and Signaling Pathways

Ac-DEVD-CHO functions as a competitive, reversible inhibitor of caspase-3 and caspase-7.[1] The aldehyde group of the inhibitor interacts with the active site cysteine of the caspase, effectively blocking its ability to bind and cleave its natural substrates.[1] This inhibition prevents the downstream events of the apoptotic cascade, including the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[3]

Apoptosis, or programmed cell death, is a fundamental biological process that is tightly regulated by two main signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently activates downstream executioner caspases, including caspase-3.

Intrinsic Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates caspase-3.

Ac-DEVD-CHO acts at the convergence point of these two pathways, inhibiting the final executioners of apoptosis.

Experimental Protocols

Ac-DEVD-CHO is widely used in a variety of experimental settings to study apoptosis. Below are detailed protocols for its application in common assays.

Preparation of Ac-DEVD-CHO Stock Solution

-

Reagent: Ac-DEVD-CHO powder, DMSO (cell culture grade)

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of Ac-DEVD-CHO in 199 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Caspase-3/7 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3/7 activity in cell lysates using a fluorogenic substrate, such as Ac-DEVD-AMC.

-

Materials:

-

Cells of interest (treated with an apoptosis-inducing agent and/or Ac-DEVD-CHO)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

-

Ac-DEVD-AMC (caspase-3/7 substrate)

-

Ac-DEVD-CHO (caspase-3/7 inhibitor, as a negative control)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Cell Lysis:

-

Culture cells to the desired density and treat with the apoptosis-inducing agent. For inhibitor-treated samples, pre-incubate with Ac-DEVD-CHO (typically 10-100 µM) for 1-2 hours before inducing apoptosis.

-

Harvest the cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

-

-

Assay:

-

In a 96-well black microplate, add 50 µg of protein lysate to each well.

-

For the negative control wells, add Ac-DEVD-CHO to a final concentration of 10 µM.

-

Add the fluorogenic substrate Ac-DEVD-AMC to a final concentration of 50 µM to all wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Western Blotting for Cleaved Caspase-3

This protocol allows for the detection of the active (cleaved) form of caspase-3.

-

Materials:

-

Cell lysates (prepared as described above)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Gel Electrophoresis:

-

Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Conclusion

Ac-DEVD-CHO is a cornerstone research tool for the study of apoptosis. Its high specificity and potency as a caspase-3/7 inhibitor allow for the precise dissection of apoptotic signaling pathways. The detailed protocols provided in this guide will enable researchers and drug development professionals to effectively utilize Ac-DEVD-CHO in their experimental workflows, contributing to a deeper understanding of programmed cell death and the development of novel therapeutics for apoptosis-related diseases.

References

- 1. biotium.com [biotium.com]

- 2. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes: Protocol for Using Ac-DEVD-CHO in a Caspase-3 Activity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the proteolytic cleavage of key cellular proteins that leads to the dismantling of the cell.[1][2] Its activation is a hallmark of apoptosis.[3] The Caspase-3 activity assay provides a quantitative method to measure the induction of apoptosis in response to various stimuli. This protocol details the use of a fluorogenic or colorimetric substrate based on the caspase-3 cleavage sequence, DEVD (Asp-Glu-Val-Asp).[2][4]

The peptide Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-aldehyde) is a potent, reversible, and competitive inhibitor of caspase-3.[5][6][7][8] It mimics the DEVD cleavage site and is used as a specific negative control to confirm that the measured protease activity is attributable to caspase-3 or closely related caspases (like caspase-7).[4][7]

Caspase-3 Signaling Pathway

Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and is activated by initiator caspases, primarily caspase-8 and caspase-9, through two main pathways:[1][9]

-

Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, which is then cleaved and activated. Active caspase-8 can directly cleave and activate procaspase-3.[10]

-

Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress signals, which cause the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates procaspase-9. Active caspase-9 then cleaves and activates procaspase-3.[1][10]

These pathways converge on the activation of caspase-3, which then orchestrates the execution phase of apoptosis.[3]

Quantitative Data: Ac-DEVD-CHO Inhibition

Ac-DEVD-CHO is a highly potent inhibitor of Group II caspases, particularly caspase-3 and caspase-7. Its aldehyde group interacts with the active site cysteine of the caspase.[6] The table below summarizes its inhibitory constants.

| Target Caspase | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Caspase-3 | 0.2 nM - 0.23 nM | ~6.3 nM | [5][6][11][12] |

| Caspase-7 | 0.3 nM - 1.6 nM | Not widely reported | [5][6][8] |

| Caspase-2 | 1.7 µM (Weak inhibition) | Not applicable | [5] |

| Group III Caspases | 1 - 300 nM | Not applicable | [5] |

Note: Ki and IC50 values can vary depending on assay conditions.

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a method for measuring caspase-3 activity in cell lysates using a fluorogenic substrate (e.g., Ac-DEVD-AMC) and confirming specificity with the Ac-DEVD-CHO inhibitor. The assay can be adapted for colorimetric substrates (e.g., Ac-DEVD-pNA).[2]

Materials and Reagents

-

Cells (e.g., Jurkat, HeLa) and appropriate culture medium.

-

Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. (Alternatively: 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi).[4]

-

2X Reaction Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[4]

-

Caspase-3 Substrate (Ac-DEVD-AMC): Stock solution of 1-10 mM in DMSO.[4][13]

-

Caspase-3 Inhibitor (Ac-DEVD-CHO): Stock solution of 1-2 mM in DMSO.[13]

-

96-well black microplate (for fluorescence) or clear microplate (for colorimetric).

-

Microplate reader (fluorometer or spectrophotometer).

Reagent Preparation

-

Ac-DEVD-CHO Inhibitor (1 mM Stock): Reconstitute lyophilized powder in DMSO. For example, add 400 µL of DMSO to 0.2 mg of Ac-DEVD-CHO (MW ~502.5 g/mol ).[13] Store at -20°C.

-

Ac-DEVD-AMC Substrate (10 mM Stock): Reconstitute lyophilized powder in DMSO. Store at -20°C, protected from light.[13]

-

Lysis and Reaction Buffers: Prepare fresh or store at 4°C. Add DTT immediately before use.

Experimental Procedure

Step 1: Induction of Apoptosis

-

Plate cells at a desired density (e.g., 1-2 x 10⁶ cells/mL).

-

Treat cells with an apoptosis-inducing agent for a predetermined time (e.g., Jurkat cells with 1 µM staurosporine for 3 hours).

-

Include an untreated cell population as a negative control.

Step 2: Preparation of Cell Lysate

-

Harvest cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in ice-cold Lysis Buffer (e.g., 100 µL per 10⁷ cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay). Keep lysates on ice.

Step 3: Caspase-3 Activity Assay (96-well Plate Format)

-

For each sample, prepare three reaction wells:

-

Sample: Cell lysate from treated cells.

-

Negative Control: Cell lysate from untreated cells.

-

Inhibitor Control: Cell lysate from treated cells + Ac-DEVD-CHO inhibitor.

-

-

In each well of a 96-well plate, add 50-200 µg of protein lysate. Adjust the volume to 50 µL with Lysis Buffer.

-

To the "Inhibitor Control" wells, add the Ac-DEVD-CHO inhibitor to a final concentration of 100 nM to 10 µM.[4][11] Incubate at room temperature for 10-15 minutes.[13]

-

Prepare a master mix containing the reaction buffer and substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and the substrate.

-

Add the substrate to the master mix to achieve a final concentration of 20-50 µM in the well (e.g., add 1 µL of 2 mM Ac-DEVD-AMC stock to 99 µL of master mix for a final concentration of 20 µM).

-

Start the reaction by adding 50 µL of the substrate-containing master mix to each well. The total reaction volume is now 100 µL.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader. For Ac-DEVD-AMC, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4] For Ac-DEVD-pNA, measure absorbance at 405 nm.[2]

Data Analysis

-

Subtract the background fluorescence/absorbance (from a no-enzyme control well) from all readings.

-

Compare the signal from the apoptotic sample to the non-apoptotic (negative control) sample. A significant increase in signal indicates caspase-3 activation.

-

The signal in the inhibitor control well should be significantly reduced, ideally close to the level of the negative control. This confirms that the activity is due to DEVD-specific caspases.[4]

-

Activity can be expressed as relative fluorescence units (RFU) per µg of protein or as fold-change over the negative control.

Experimental Workflow Diagram

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. mpbio.com [mpbio.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. selleckchem.com [selleckchem.com]

- 6. stemcell.com [stemcell.com]

- 7. biotium.com [biotium.com]

- 8. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 9. proteopedia.org [proteopedia.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Application Notes: Ac-DEVD-CHO in Western Blot Analysis of Apoptosis

Introduction

Ac-DEVD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and, to a lesser extent, caspase-7.[1][2] Its sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[3] This makes Ac-DEVD-CHO an invaluable tool for studying the apoptotic cascade. In Western blot analysis, it serves as a specific negative control to confirm that the cleavage of caspase-3 and its downstream substrates is indeed a result of caspase-3 activity.

Mechanism of Action

Caspase-3 is a critical executioner caspase in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5] It is synthesized as an inactive zymogen (procaspase-3, ~35 kDa) and, upon apoptotic signaling, is cleaved into active p17 and p12 subunits.[6] The aldehyde group (-CHO) on the Ac-DEVD-CHO peptide interacts with the active site cysteine of caspase-3, effectively blocking its proteolytic activity.[2]

By pre-treating cells with Ac-DEVD-CHO before inducing apoptosis, researchers can prevent the activation of caspase-3. This inhibition can be visualized and quantified using Western blotting by observing the following:

-

Reduced Cleavage of Procaspase-3: A decrease in the appearance of the active p17/19 fragments.[6]

-

Inhibition of Substrate Cleavage: Prevention of the cleavage of downstream targets like PARP (from 116 kDa to 89 kDa).[3][7]

This application is crucial in drug development and fundamental research to confirm that a compound or stimulus induces apoptosis via a caspase-3-dependent mechanism.[8][9]

Key Apoptotic Markers for Western Blot Analysis

The table below summarizes key proteins analyzed by Western blot in apoptosis studies, often in conjunction with Ac-DEVD-CHO treatment.

| Protein | Full-Length Size | Cleaved Fragment(s) | Role in Apoptosis |

| Caspase-3 | ~35 kDa | ~17/19 kDa & 12 kDa | Executioner caspase; cleaves key cellular proteins.[6] |

| PARP-1 | ~116 kDa | ~89 kDa & 24 kDa | DNA repair enzyme; its cleavage by caspase-3 is a hallmark of apoptosis.[7] |

| Caspase-9 | ~47 kDa | ~37/35 kDa | Initiator caspase in the intrinsic pathway.[10][11] |

| Caspase-8 | ~57 kDa | ~43/41 kDa & 18 kDa | Initiator caspase in the extrinsic pathway.[7][11] |

Visualizing the Apoptotic Pathway and Inhibition

The following diagrams illustrate the central role of Caspase-3 in apoptosis and the experimental workflow for its analysis using Ac-DEVD-CHO and Western blotting.

Caption: Apoptotic signaling pathways converging on Caspase-3 and its inhibition by Ac-DEVD-CHO.

Caption: Experimental workflow for validating Ac-DEVD-CHO activity via Western blot.

Protocol: Inhibition of Caspase-3 Activity using Ac-DEVD-CHO and Analysis by Western Blot

This protocol details the steps to confirm the role of caspase-3 in an apoptotic process by using the inhibitor Ac-DEVD-CHO.

1. Materials and Reagents

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, H₂O₂)

-

Ac-DEVD-CHO (Caspase-3 Inhibitor)[12]

-

Vehicle for inhibitor (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with Protease and Phosphatase Inhibitors[13]

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated Secondary Antibody

-

Enhanced Chemiluminescence (ECL) Substrate[7]

2. Experimental Procedure

2.1 Cell Culture and Treatment

-

Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare three experimental groups:

-

Control: Untreated cells.

-

Apoptosis-Induced: Cells treated with the apoptosis-inducing agent.

-

Inhibitor + Apoptosis: Cells pre-treated with Ac-DEVD-CHO, followed by the apoptosis-inducing agent.

-

-

For the inhibitor group, pre-incubate cells with an optimized concentration of Ac-DEVD-CHO (typically 10-100 µM) for 1-2 hours.[9][12]

-

Add the apoptosis-inducing agent to the "Apoptosis-Induced" and "Inhibitor + Apoptosis" wells. Incubate for the predetermined optimal time to induce apoptosis (e.g., 4-24 hours).[14]

2.2 Cell Lysis and Protein Quantification

-

Wash cells twice with ice-cold PBS.[13]

-

Add ice-cold RIPA buffer with inhibitors to each well/plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.[13]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

2.3 SDS-PAGE and Western Blotting

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[13]

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins to a PVDF membrane.[8]

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

If necessary, strip the membrane and re-probe for a loading control like β-actin to ensure equal protein loading.[15]

Data Presentation and Interpretation

The efficacy of Ac-DEVD-CHO is determined by comparing the band intensities of cleaved caspase-3 and cleaved PARP across the different treatment groups.

Example Quantitative Data (Densitometry Analysis)

The following table represents typical results from a Western blot experiment, where band intensities are quantified and normalized to a loading control (β-actin).

| Treatment Group | Relative Band Intensity (Cleaved Caspase-3 / β-actin) | Relative Band Intensity (Cleaved PARP / β-actin) | Interpretation |

| Control (Untreated) | 0.05 ± 0.02 | 0.08 ± 0.03 | Basal level of apoptosis is minimal. |

| Apoptosis-Induced | 1.00 ± 0.15 | 1.00 ± 0.12 | Strong induction of apoptosis with significant caspase-3 and PARP cleavage.[9] |

| Ac-DEVD-CHO + Apoptosis | 0.12 ± 0.04 | 0.15 ± 0.05 | Ac-DEVD-CHO significantly inhibits the cleavage of caspase-3 and its substrate PARP, confirming the apoptotic pathway is caspase-3 dependent.[9][14] |

Interpreting the Results

-

A strong band for cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) in the apoptosis-induced lane confirms the activation of the apoptotic pathway.[7][10]

-

A significant reduction or complete absence of these cleaved bands in the "Ac-DEVD-CHO + Apoptosis" lane demonstrates that the inhibitor successfully blocked caspase-3 activity.[14]

-

The levels of full-length procaspase-3 (~35 kDa) should decrease in the apoptosis-induced sample and remain high in the control and inhibitor-treated samples.[10]

-

Consistent β-actin levels across all lanes confirm equal protein loading.[15]

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. aimspress.com [aimspress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: In vivo application of Ac-DEVD-CHO in animal models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-CHO, also known as N-Acetyl-Asp-Glu-Val-Asp-CHO, is a potent, reversible inhibitor of caspase-3 and caspase-7.[1] Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins that leads to the characteristic morphological and biochemical changes of apoptosis. By specifically targeting caspase-3, Ac-DEVD-CHO serves as a critical tool for investigating the role of apoptosis in various disease models and for evaluating the therapeutic potential of caspase inhibition. These application notes provide detailed protocols for the in vivo use of Ac-DEVD-CHO in animal models of myocardial infarction, retinal degeneration, and sepsis.

Mechanism of Action

Ac-DEVD-CHO is a synthetic tetrapeptide that mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3.[1][2] The aldehyde group of Ac-DEVD-CHO interacts with the active site cysteine of caspase-3, leading to a reversible inhibition of its proteolytic activity.[1] This prevents the downstream cleavage of cellular substrates and effectively blocks the execution phase of apoptosis.

Caspase-3 Signaling Pathway and Inhibition by Ac-DEVD-CHO

The following diagram illustrates the central role of Caspase-3 in the apoptotic cascade and the point of intervention by Ac-DEVD-CHO.

Caption: Caspase-3 activation and inhibition by Ac-DEVD-CHO.

Preparation of Ac-DEVD-CHO for In Vivo Administration

Proper preparation of Ac-DEVD-CHO is critical for its efficacy and for ensuring the safety of the animal. Ac-DEVD-CHO is soluble in dimethyl sulfoxide (DMSO) and can be diluted in phosphate-buffered saline (PBS) for injection.

Materials:

-

Ac-DEVD-CHO powder

-

Sterile, anhydrous DMSO

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol for Stock Solution (10 mg/mL in DMSO):

-

Aseptically weigh the desired amount of Ac-DEVD-CHO powder.

-

Add sterile, anhydrous DMSO to achieve a concentration of 10 mg/mL. For example, to 1 mg of Ac-DEVD-CHO, add 100 µL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for Working Solution (for injection):

-

Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:

-

Thaw an aliquot of the 10 mg/mL stock solution.

-

Dilute the stock solution with sterile PBS (pH 7.2) to the final desired concentration. For example, to prepare a 1 mg/mL working solution, dilute the stock solution 1:10 with PBS.

-

Ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.[3]

-

-

Intravenous (i.v.) Injection:

-

Follow the same procedure as for i.p. and s.c. injections, but ensure the final DMSO concentration is even lower (typically <5%) and the solution is completely free of particulates.

-

The final solution should be administered slowly.

-

Application 1: Myocardial Infarction in a Mouse Model

Objective: To evaluate the cardioprotective effects of Ac-DEVD-CHO in a mouse model of myocardial ischemia-reperfusion injury.

Experimental Protocol

-

Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Anesthesia: Anesthetize the mice with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure (Ischemia-Reperfusion):

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically induced for 30-60 minutes.[4]

-

After the ischemic period, release the suture to allow for reperfusion of the myocardium. Reperfusion times can vary from a few hours to several days depending on the study endpoints.[4]

-

-

Ac-DEVD-CHO Administration:

-

Assessment of Efficacy:

-

Infarct Size Measurement: After the reperfusion period, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).

-

Apoptosis Assessment: Perform TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on heart tissue sections to quantify apoptotic cells.

-

Caspase-3 Activity Assay: Measure caspase-3 activity in myocardial tissue lysates using a colorimetric or fluorometric assay.

-

Quantitative Data Summary

| Parameter | Control Group (Vehicle) | Ac-DEVD-CHO Treated Group | Percentage Change | Reference |

| Infarct Size (% of Risk Area) | 38.5 ± 2.6 | 27.8 ± 3.3 | ↓ 27.8% | [6] |

| Activated Caspase-3 Expression | - | - | ↓ 61% | [7] |

| Cardiomyocyte Apoptosis | - | - | ↓ 84% | [7] |

Experimental Workflow

Caption: Workflow for Ac-DEVD-CHO in a mouse MI model.

Application 2: Retinal Degeneration in a Rodent Model

Objective: To investigate the neuroprotective effects of Ac-DEVD-CHO in a mouse model of inherited retinal degeneration.

Experimental Protocol

-

Animal Model: C3H mice carrying the rd gene, which leads to early-onset retinal degeneration, are a suitable model.

-

Ac-DEVD-CHO Administration:

-

Timing: Start injections at 8 days of age and continue every other day.

-

Dosage: 2 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Vehicle Control: Administer saline to the control group.

-

-

Assessment of Efficacy:

-

Histology: Euthanize mice at different time points (e.g., 13 and 17 days of age) and collect eyes for histological analysis. Measure the thickness of the outer nuclear layer (ONL) of the retina.

-

Apoptosis Assessment: Perform TUNEL staining on retinal sections to quantify apoptotic photoreceptor cells.

-

Quantitative Data Summary

| Parameter | Control Group (Saline) | Ac-DEVD-CHO Treated Group | Outcome | Reference |

| Photoreceptor Cell Apoptosis | High | Significantly Inhibited | Delayed retinal degeneration | |

| Outer Nuclear Layer Thickness | Decreased over time | Preserved for a longer duration | Temporary delay in degeneration |

Experimental Timeline

References

- 1. stemcell.com [stemcell.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Reperfusion in acute myocardial infarction: effect of timing and modulating factors in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]